(Rac)-Lys-SMCC-DM1

Description

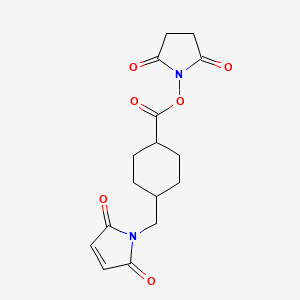

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAHTWIKCUJRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215307 | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-85-5 | |

| Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64987-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A Technical Guide for Bioconjugation

An in-depth guide for researchers, scientists, and drug development professionals on the application and methodology of SMCC, a cornerstone crosslinker in bioconjugation chemistry.

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as SMCC, is a heterobifunctional crosslinker essential for the covalent conjugation of biomolecules.[1][2] Its unique chemical architecture, featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other, enables the precise and stable linkage of molecules containing primary amines and free sulfhydryls, respectively.[1][2][3] This technical guide provides a comprehensive overview of SMCC, including its chemical properties, mechanism of action, detailed experimental protocols, and key applications in research and drug development.

Core Properties and Specifications

SMCC's utility as a crosslinker is defined by its specific chemical characteristics. These properties are critical for designing and optimizing bioconjugation strategies.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₈N₂O₆ | [4] |

| Molecular Weight | 334.32 g/mol | [4] |

| Spacer Arm Length | 8.3 Å | [4] |

| Reactivity towards | Primary amines (-NH₂) and Sulfhydryls (-SH) | [1][2][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | [2][4][5] |

| Storage Conditions | Store at -20°C, desiccated and protected from moisture | [6][] |

Mechanism of Action: A Two-Step Conjugation Pathway

The conjugation process with SMCC is a sequential, two-step reaction that leverages the distinct reactivities of its NHS ester and maleimide functional groups.[5][8]

-

Amine Reaction (NHS Ester) : The NHS ester end of SMCC reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) at a pH range of 7.0-9.0 to form a stable amide bond.[3][4] This initial step results in the "activation" of the amine-containing molecule with a maleimide group.

-

Sulfhydryl Reaction (Maleimide) : The maleimide group, now attached to the first molecule, specifically reacts with free sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[3][4] This second step completes the crosslinking process, covalently linking the two biomolecules.

The cyclohexane ring within the SMCC spacer arm confers increased stability to the maleimide group, reducing its hydrolysis rate compared to linkers without this feature.[4][5][8] This allows for the possibility of lyophilizing and storing the maleimide-activated intermediate for later use.[4][5][8]

Detailed Experimental Protocol: Antibody-Enzyme Conjugation

This protocol provides a detailed methodology for a common application of SMCC: the conjugation of an antibody to an enzyme.

Materials

-

Antibody (amine-containing protein)

-

Enzyme (sulfhydryl-containing protein)

-

SMCC Crosslinker

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (amine- and sulfhydryl-free)

-

Desalting columns or dialysis equipment

-

Reducing agent (e.g., DTT or TCEP), if the enzyme's sulfhydryls are not free

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare the Conjugation Buffer and ensure it is free of primary amines and sulfhydryls.

-

Dissolve the antibody in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the enzyme's sulfhydryl groups are in disulfide bonds, they must be reduced. This can be achieved by incubating the enzyme with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

-

Immediately before use, prepare a stock solution of SMCC in anhydrous DMSO or DMF.

-

-

Activation of the Antibody:

-

Calculate the required amount of SMCC. A 10- to 50-fold molar excess of SMCC to the antibody is generally recommended, with more dilute protein solutions requiring a higher molar excess.[9]

-

Add the calculated volume of the SMCC stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove the excess, non-reacted SMCC using a desalting column or dialysis against the Conjugation Buffer.

-

-

Conjugation to the Enzyme:

-

Immediately add the sulfhydryl-containing enzyme to the maleimide-activated antibody solution. The molar ratio of enzyme to antibody will depend on the desired final conjugate composition.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

To stop the conjugation reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

-

Purify the final antibody-enzyme conjugate from unconjugated molecules and reaction byproducts using an appropriate method, such as size-exclusion chromatography.

-

-

Characterization:

-

Analyze the purified conjugate using techniques like SDS-PAGE to confirm successful conjugation and assess purity.

-

Perform functional assays to ensure that both the antibody's binding activity and the enzyme's catalytic activity are retained.

-

Key Applications in Research and Drug Development

The robust and specific nature of SMCC-mediated conjugation has led to its widespread use in several critical areas:

-

Antibody-Drug Conjugates (ADCs): SMCC is a widely used linker in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets tumor-specific antigens.[]

-

Immunoassays: The preparation of enzyme-labeled antibodies for use in ELISA and other immunoassays is a common application.[1]

-

Hapten-Carrier Conjugates: SMCC is employed to conjugate small molecules (haptens) to larger carrier proteins to elicit an immune response for antibody production.[5][8]

-

Biomolecule Immobilization: Proteins and other molecules can be immobilized onto surfaces or beads that have been functionalized with either amines or sulfhydryls.

Conclusion

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate remains a vital tool for researchers and drug developers. Its well-defined, two-step reaction mechanism allows for the controlled and stable conjugation of a wide range of biomolecules. By understanding the chemical properties and optimizing the experimental protocols as outlined in this guide, scientists can effectively leverage SMCC to advance their research in areas ranging from basic biological discovery to the development of novel therapeutics.

References

- 1. interchim.fr [interchim.fr]

- 2. selleckchem.com [selleckchem.com]

- 3. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. store.sangon.com [store.sangon.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of SMCC: A Technical Guide to Amine-Thiol Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the mechanism of action of the heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). A cornerstone in bioconjugation chemistry, SMCC facilitates the covalent linkage of biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), immunoassays, and various protein-based diagnostics and therapeutics. This document provides a detailed overview of its reaction chemistry, quantitative parameters, experimental protocols, and visual representations of the underlying processes.

Introduction to SMCC Crosslinker

SMCC is a non-cleavable and membrane-permeable crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] This heterobifunctional nature allows for a controlled, sequential two-step conjugation, first targeting primary amines and subsequently sulfhydryl groups.[1][3][4] The cyclohexane bridge integrated into its spacer arm confers significant stability to the maleimide group, reducing its susceptibility to hydrolysis and allowing for the preparation of maleimide-activated intermediates that can be stored for later use.[1][3][4] A water-soluble analog, Sulfo-SMCC, is also available, which contains a sulfonate group on the NHS ring and is ideal for reactions in aqueous environments without organic solvents.[3][5]

Mechanism of Action: A Two-Step Process

The utility of SMCC lies in its ability to selectively react with two different functional groups, minimizing the formation of homodimers and other unwanted side products. The process is typically carried out in two sequential steps.

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester moiety of SMCC with a primary amine (-NH₂) on the first biomolecule (e.g., a protein, antibody, or peptide). This reaction, which forms a stable amide bond, is most efficient at a pH range of 7.0 to 9.0.[1][3][6] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.

Step 2: Thiol Alkylation

Following the acylation of the first molecule and subsequent removal of excess, unreacted SMCC, the second biomolecule containing a free sulfhydryl (-SH) group is introduced. The maleimide group of the now-activated first molecule reacts specifically with the sulfhydryl group via a Michael addition reaction. This reaction forms a stable thioether bond and is optimally performed at a pH of 6.5 to 7.5.[1][3][6]

Below is a diagram illustrating the two-step reaction mechanism of SMCC.

Caption: The two-step reaction mechanism of the SMCC crosslinker.

Quantitative Data for SMCC Conjugation

The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following tables summarize key quantitative parameters for using SMCC and its water-soluble analog, Sulfo-SMCC.

Table 1: Physicochemical Properties

| Property | SMCC | Sulfo-SMCC | Reference |

| Alternative Name | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | [7],[8] |

| Molecular Weight | 334.32 g/mol | 436.37 g/mol | [7],[8] |

| Spacer Arm Length | 8.3 Å | 8.3 Å | [7],[8] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble | [7],[3] |

| Storage | -20°C, desiccated | -20°C or lower, desiccated | [7],[8] |

Table 2: Reaction Parameters

| Parameter | Amine Reaction (NHS Ester) | Thiol Reaction (Maleimide) | Reference |

| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | [1],[3] |

| Recommended pH | 7.2 - 7.5 | 7.2 - 7.5 | [3],[6] |

| Reaction Time (Room Temp) | 30 - 60 minutes | 30 - 60 minutes | [1],[5] |

| Reaction Time (4°C) | 2 - 4 hours | 2 - 4 hours | [1] |

| Molar Excess of Crosslinker | 10- to 50-fold over protein | N/A | [1],[3] |

Detailed Experimental Protocols

The following protocols provide a general framework for a two-step crosslinking procedure. It is important to note that optimal conditions may vary depending on the specific biomolecules being conjugated and empirical testing is often necessary.[1][4]

Preparation of Reagents

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT).[3][8]

-

SMCC/Sulfo-SMCC Stock Solution:

-

SMCC: Immediately before use, dissolve SMCC in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.[2][7]

-

Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a concentration of around 10 mg/mL.[8] Gentle warming may be required for dissolution.[8]

-

-

Amine-containing Protein (Protein-NH₂): Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Sulfhydryl-containing Protein (Protein-SH): If the protein contains disulfide bonds, they must be reduced to free sulfhydryls. This can be achieved by incubating the protein with a reducing agent like TCEP or DTT, followed by removal of the reducing agent using a desalting column.[1][3]

Step 1: Activation of Amine-containing Protein

-

Add the calculated amount of SMCC or Sulfo-SMCC stock solution to the Protein-NH₂ solution. A 10- to 50-fold molar excess of the crosslinker over the protein is typically recommended.[1][4]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]

-

Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.[1][3][5] This step is crucial to prevent the maleimide groups from being quenched in the subsequent step.

Step 2: Conjugation to Sulfhydryl-containing Protein

-

Immediately add the maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]

-

To stop the conjugation reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.[1]

-

The final conjugate can be purified from unreacted proteins and byproducts using methods like size-exclusion chromatography (SEC) or affinity chromatography.

The following diagram outlines a typical experimental workflow for SMCC crosslinking.

Caption: A typical experimental workflow for protein-protein conjugation using SMCC.

Logical Relationship of Reactive Groups

The success of SMCC as a crosslinker is predicated on the orthogonal reactivity of its two functional ends. This allows for a directed and controlled conjugation strategy. The following diagram illustrates the logical relationship between the components in the SMCC crosslinking reaction.

Caption: Logical relationship of reactants and functional groups in SMCC crosslinking.

Conclusion

The SMCC crosslinker is a powerful tool for the covalent conjugation of biomolecules, enabling the creation of complex and functional bioconjugates. Its heterobifunctional nature allows for a controlled, two-step reaction mechanism that is both efficient and specific. By understanding the underlying chemistry, reaction parameters, and experimental protocols, researchers can effectively leverage SMCC in a wide range of applications, from fundamental research to the development of novel diagnostics and therapeutics. The stability of the maleimide group and the availability of a water-soluble analog further enhance the versatility of this important crosslinking reagent.

References

- 1. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. proteochem.com [proteochem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to the Structure and Functional Groups of SMCC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a critical reagent in the field of bioconjugation. We will delve into its core structure, the reactivity of its functional groups, and provide detailed experimental protocols for its use, with a particular focus on its application in the development of antibody-drug conjugates (ADCs).

Core Structure and Functional Groups of SMCC

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable and membrane-permeable crosslinker.[1] Its chemical structure is characterized by three key components: an N-hydroxysuccinimide (NHS) ester, a stable cyclohexane linker, and a maleimide group. This heterobifunctional nature allows for the sequential and specific conjugation of two different biomolecules, typically a primary amine-containing molecule and a sulfhydryl-containing molecule.[2][3][4]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The reaction, which occurs optimally at a pH range of 7.0-9.0, results in the formation of a stable amide bond.[3][5]

-

Maleimide Group: This group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues. The reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[3][5]

-

Cyclohexane Spacer Arm: The cyclohexane ring in the spacer arm of SMCC confers increased stability to the maleimide group compared to crosslinkers with a more linear spacer.[1][5] This enhanced stability allows for the isolation and storage of maleimide-activated intermediates.

Quantitative Data on SMCC

The physical and chemical properties of SMCC are critical for its effective use in conjugation reactions. The following tables summarize key quantitative data for SMCC and the stability of its functional groups.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈N₂O₆ | [2] |

| Molecular Weight | 334.32 g/mol | [2] |

| Spacer Arm Length | 8.3 Å | [5] |

| Net Mass Added | 219.09 | [5] |

Table 1: Physicochemical Properties of SMCC

The stability of the NHS ester and maleimide groups is highly dependent on pH. The following table provides data on the hydrolysis rates of these groups in aqueous solutions.

| Functional Group | pH | Temperature (°C) | Half-life | Reference |

| NHS Ester | 7.0 | 25 | 4-5 hours | [6] |

| 8.0 | 25 | 1 hour | [6] | |

| 8.6 | 4 | 10 minutes | [6] | |

| Maleimide (general) | 7.4 | 37 | ~27 hours (N-alkyl thiosuccinimide) | [7] |

| 7.4 | 37 | ~1.5 hours (N-aryl thiosuccinimide) | [7] |

Table 2: Stability of SMCC Functional Groups in Aqueous Solution

Experimental Protocols

The following are detailed methodologies for the use of SMCC in bioconjugation, with a specific example of its application in the synthesis of the antibody-drug conjugate, Trastuzumab emtansine (T-DM1).

Two-Step Protein-Protein Conjugation

This protocol describes a general method for conjugating two proteins using SMCC.

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

SMCC

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting columns

-

Reducing agent (e.g., Dithiothreitol - DTT) (if Protein-SH has disulfide bonds)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of Reagents:

-

Dissolve SMCC in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.

-

Prepare Protein-NH₂ and Protein-SH in Conjugation Buffer. If Protein-SH contains disulfide bonds, reduce them with a suitable reducing agent like DTT and subsequently remove the reducing agent using a desalting column.

-

-

Step 1: Activation of Amine-Containing Protein:

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

-

-

Step 2: Conjugation to Sulfhydryl-Containing Protein:

-

Immediately add the maleimide-activated Protein-NH₂ to the sulfhydryl-containing Protein-SH at a desired molar ratio.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

To quench the reaction, add a quenching buffer to a final concentration that will react with any remaining maleimide groups.

-

-

Purification and Characterization:

-

Purify the conjugate using size-exclusion chromatography (SEC) or affinity chromatography.

-

Characterize the conjugate by SDS-PAGE to confirm cross-linking and by mass spectrometry to determine the final molecular weight.

-

Synthesis of Trastuzumab Emtansine (T-DM1)

This protocol outlines the synthesis of the ADC Trastuzumab emtansine (T-DM1), where the cytotoxic drug DM1 is linked to the antibody Trastuzumab via an SMCC linker.[8][9][10][11]

Materials:

-

Trastuzumab

-

SMCC

-

DM1 (a thiol-containing maytansinoid derivative)

-

Conjugation Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

-

Reaction Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, 5% (v/v) DMA, pH 6.5

-

Diafiltration/Tangential Flow Filtration (TFF) system

-

Size Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

-

Mass Spectrometer

Procedure:

-

Antibody Modification:

-

Trastuzumab is reacted with a molar excess of SMCC in Conjugation Buffer. The NHS ester of SMCC reacts with the lysine residues on Trastuzumab.

-

The reaction is typically carried out for 1-2 hours at room temperature.

-

The resulting maleimide-activated Trastuzumab (Trastuzumab-MCC) is purified using a diafiltration or TFF system to remove unreacted SMCC and byproducts.

-

-

Conjugation with DM1:

-

The purified Trastuzumab-MCC is then reacted with a molar excess of the thiol-containing drug, DM1, in the Reaction Buffer.

-

The maleimide groups on the antibody react with the sulfhydryl group of DM1 to form a stable thioether linkage.

-

This reaction is typically performed for 2-4 hours at room temperature.

-

-

Purification of T-DM1:

-

The final T-DM1 conjugate is purified using a TFF system to remove unreacted DM1 and other small molecules.

-

Further purification can be achieved using SEC to separate any aggregated forms of the ADC.

-

-

Characterization of T-DM1:

-

Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody is determined using HIC-HPLC or mass spectrometry. For T-DM1, the average DAR is approximately 3.5.[8]

-

Purity and Aggregation: SEC is used to assess the percentage of monomeric ADC and the presence of aggregates.

-

Confirmation of Conjugation: Mass spectrometry is used to confirm the molecular weight of the intact ADC and its fragments after enzymatic digestion (peptide mapping) to identify the specific lysine residues that have been conjugated.[9]

-

Visualizations

SMCC Structure and Reaction Scheme

Caption: Two-step bioconjugation using SMCC.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: General workflow for ADC synthesis and characterization.

HER2 Signaling Pathway and T-DM1 Mechanism of Action

Caption: T-DM1 targeting of the HER2 signaling pathway.

References

- 1. veranova.com [veranova.com]

- 2. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. technosaurus.co.jp [technosaurus.co.jp]

- 4. adcreview.com [adcreview.com]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amine to Sulfhydryl Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of amine to sulfhydryl crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique.

Introduction to Heterobifunctional Crosslinking

Amine to sulfhydryl crosslinking is a cornerstone of bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and efficiency. This is typically achieved using heterobifunctional crosslinkers, which possess two distinct reactive groups at either end of a spacer arm. The most prevalent of these are N-hydroxysuccinimide (NHS) esters, which react with primary amines (found on lysine residues and the N-terminus of proteins), and maleimides, which selectively react with sulfhydryl groups (found on cysteine residues).[1][2] This two-step approach allows for controlled and directed conjugation, minimizing the formation of unwanted homodimers or polymers.[3]

The general workflow involves first reacting the NHS ester of the crosslinker with the amine-containing molecule. After removing the excess unreacted crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule to form the final conjugate.[2]

Core Chemistry and Reaction Mechanisms

NHS Ester Reaction with Primary Amines

NHS esters react with primary amines under neutral to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[4][5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[5]

Maleimide Reaction with Sulfhydryls

Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient and specific at a slightly acidic to neutral pH range of 6.5-7.5.[1][6] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[1][6]

Key Reaction Parameters and Quantitative Data

The success of amine to sulfhydryl crosslinking is highly dependent on several factors, including the choice of crosslinker, pH, and reaction time. The following tables summarize key quantitative data to aid in experimental design.

Comparison of Common Amine to Sulfhydryl Crosslinkers

| Crosslinker | Structure | Spacer Arm (Å) | Solubility | Cleavable | PEGylated |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | Insoluble in water | No | No |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | Water-soluble | No | No |

| SM(PEG)n | Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester | Variable | Water-soluble | No | Yes |

| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | 6.8 | Insoluble in water | Yes (Disulfide) | No |

| Sulfo-SPDP | Sulfosuccinimidyl 3-(2-pyridyldithio)propionate | 6.8 | Water-soluble | Yes (Disulfide) | No |

| BMPS | N-(β-Maleimidopropyloxy)succinimide ester | 7.3 | Insoluble in water | No | No |

Data compiled from various sources, including product datasheets.

pH Dependence of Reactions

| Reactive Group | Optimal pH Range | Consequences of Deviation |

| NHS Ester | 7.2 - 8.5 | < pH 7.2: Protonation of amines reduces reactivity.[7] > pH 8.5: Rapid hydrolysis of the NHS ester competes with the amine reaction, reducing efficiency.[4] |

| Maleimide | 6.5 - 7.5 | < pH 6.5: Slower reaction rate. > pH 7.5: Increased rate of maleimide hydrolysis and potential for side reactions with primary amines.[1][6] |

Hydrolysis Rates of Reactive Groups

The stability of the reactive groups in aqueous solution is a critical consideration.

| Reactive Group | pH | Temperature (°C) | Half-life |

| NHS Ester | 7.0 | 0 | 4-5 hours[4] |

| 8.6 | 4 | 10 minutes[4] | |

| Maleimide | 7.0 | 30 | Stable for >6 hours (for Sulfo-SMCC)[8] |

| >7.5 | - | Increased rate of hydrolysis[1][6] |

Reaction Kinetics

| Reaction | Reactants | Second-order rate constant (M⁻¹s⁻¹) |

| Thiol-Maleimide | Glutathione and a cyclopropenyl ketone (comparable to maleimide) | ~595 at pH 7.4[9] |

| Thiols with maleimides | 10² - 10⁴ (dependent on pH and structure)[9] | |

| NHS Ester-Amine | p-methoxybenzoic acid NHS ester and various amines | Varies with amine pKa (e.g., ~50.9 M⁻¹s⁻¹ for one amine in 20% dioxane)[7] |

Experimental Protocols

Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol outlines the general steps for conjugating an antibody (amine-containing) to an enzyme (sulfhydryl-containing).

Methodology:

-

Antibody Preparation: Dialyze the antibody into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.[8] Buffers containing primary amines like Tris or glycine will compete with the NHS-ester reaction and should be avoided.

-

Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.

-

Activation Reaction: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the maleimide group from reacting with any sulfhydryls on the antibody.

-

Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction: Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The molar ratio will depend on the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.

-

Purification: Purify the final conjugate from unreacted enzyme and antibody using a method such as size-exclusion chromatography.

Immobilization of a Protein onto a Surface

This protocol describes the immobilization of a protein onto an amine-functionalized surface.

Methodology:

-

Surface Preparation: Start with a surface that has been functionalized with primary amines.

-

Crosslinker Activation: Prepare a solution of an NHS-ester/maleimide crosslinker (e.g., SMCC in an organic solvent like DMSO, or Sulfo-SMCC in an aqueous buffer). Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature.

-

Washing: Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.

-

Protein Immobilization: Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

-

Final Washing: Wash the surface extensively to remove any non-covalently bound protein.

-

Blocking (Optional): To prevent non-specific binding in subsequent applications, any remaining active maleimide groups can be blocked by incubating the surface with a solution of a small sulfhydryl-containing molecule (e.g., cysteine or β-mercaptoethanol).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Inactive crosslinker (hydrolyzed).- Incorrect buffer pH.- Presence of competing nucleophiles (e.g., Tris, azide).- Insufficient molar excess of crosslinker. | - Use fresh, high-quality crosslinker.- Verify the pH of all buffers.- Use amine- and sulfhydryl-free buffers for the respective reaction steps.- Optimize the molar ratio of crosslinker to protein. |

| Protein Precipitation | - Use of a hydrophobic crosslinker (e.g., SMCC) with a sensitive protein.- High degree of modification altering protein solubility. | - Use a water-soluble crosslinker (e.g., Sulfo-SMCC) or a PEGylated crosslinker.- Reduce the molar excess of the crosslinker to lower the modification ratio. |

| High Background/Non-specific Binding (in assays) | - Unreacted maleimide groups on the conjugate or surface.- Hydrophobic interactions. | - Quench the reaction with a small sulfhydryl-containing molecule.- Include a blocking step in the protocol.- Use a PEGylated crosslinker to increase hydrophilicity. |

Applications in Research and Drug Development

Amine to sulfhydryl crosslinking is a versatile tool with a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

-

Immunoassays: Preparing antibody-enzyme conjugates for ELISAs and other immunoassays.[2]

-

Protein Immobilization: Attaching proteins to surfaces for applications such as biosensors, affinity chromatography, and microarrays.[10]

-

Proteomics: Studying protein-protein interactions by crosslinking interacting partners.[2]

-

Vaccine Development: Conjugating peptides or proteins to carrier molecules to enhance immunogenicity.

Conclusion

Amine to sulfhydryl crosslinking chemistry, predominantly utilizing NHS esters and maleimides, is a robust and highly specific method for creating well-defined bioconjugates. A thorough understanding of the underlying chemical principles, reaction kinetics, and the influence of experimental parameters is crucial for achieving optimal results. By carefully selecting the appropriate crosslinker and optimizing reaction conditions, researchers can successfully apply this powerful technique to a myriad of applications in basic research, diagnostics, and therapeutics.

References

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. korambiotech.com [korambiotech.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Maleimide-Thiol Reaction for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics.

The Core Chemistry: Michael Addition

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, the thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This leads to the formation of a stable, covalent thioether bond.[2] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it ideal for selectively modifying cysteine residues in proteins and peptides.[3][4][5]

dot

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing reaction with amines is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the deprotonation of primary amines increases their reactivity, leading to a loss of selectivity.[5] Conversely, at acidic pH, the thiol is protonated and less nucleophilic, which slows down the reaction rate.[6]

Temperature and Reaction Time

The maleimide-thiol reaction is typically carried out at room temperature (around 20-25°C) or at 4°C.[4][7] Reactions at room temperature are generally faster, often reaching completion within a few hours. Performing the reaction at 4°C overnight can be beneficial for sensitive proteins to maintain their stability.[4][7]

Reagent Concentration and Molar Ratio

The concentration of the reactants and their molar ratio significantly impact the conjugation efficiency. An excess of the maleimide-containing reagent is often used to drive the reaction to completion, with recommended molar excesses ranging from 10 to 20-fold.[2]

Reducing Agents

In proteins, cysteine residues can exist as disulfide bonds, which are unreactive towards maleimides.[3][4] Therefore, it is often necessary to pre-treat the protein with a reducing agent to cleave these bonds and liberate the free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is odorless, stable, and does not contain a thiol group itself.[3][4]

Oxygen Exclusion

Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds and render them unreactive with maleimides.[3][4] To prevent this, it is crucial to use degassed buffers and to flush reaction vessels with an inert gas like nitrogen or argon.[3][4]

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially leading to heterogeneous products or loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[5] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[5] To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.

Retro-Michael Reaction

The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility has been observed, though the adduct is generally considered stable under physiological conditions.

Thiazine Rearrangement

A significant side reaction can occur when the maleimide conjugation takes place at an N-terminal cysteine residue.[1][8] This involves an intramolecular rearrangement to form a thiazine structure, which can complicate the purification and characterization of the final conjugate.[1][9] The rate of this rearrangement is pH-dependent, increasing at more basic pH.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis. | [5] |

| Temperature | 4°C - 25°C | 4°C for sensitive proteins (overnight); room temperature for faster reactions (1-2 hours). | [4][7] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of maleimide drives the reaction to completion. | [2] |

| TCEP Molar Excess (for reduction) | 50x - 100x | Ensures complete reduction of disulfide bonds. | [2][3][4] |

Table 1: Recommended Reaction Conditions

| Reaction | Conjugation Efficiency | Conditions | Reference(s) |

| cRGDfK peptide to nanoparticles | 84 ± 4% | 2:1 maleimide to thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0 | [10] |

| 11A4 nanobody to nanoparticles | 58 ± 12% | 5:1 maleimide to protein ratio, 2 h, RT, PBS pH 7.4 | [10] |

Table 2: Example Conjugation Efficiencies

| Adduct | Half-life (in presence of glutathione) | Notes | Reference(s) |

| Maleimide-thiol adducts | 19 ± 2 to 337 ± 27 hours | Demonstrates greater stability compared to disulfide bonds. | [11] |

| Disulfide bonds | 8 to 45 minutes | Significantly less stable in reducing environments. | [11] |

Table 3: Stability of Thioether Adducts

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

-

Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][4]

-

Prepare a fresh stock solution of TCEP in the same degassed buffer.

-

Add a 50-100 fold molar excess of TCEP to the protein solution.[2][3]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[3][4]

Protocol 2: Maleimide-Thiol Conjugation

-

Immediately prior to use, dissolve the maleimide-activated reagent in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[3][4]

-

Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[2]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

-

Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[3][4]

dot

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[9] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody. This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR). This site-specific conjugation is crucial for the safety and efficacy of the ADC.

dot

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. biorxiv.org [biorxiv.org]

- 7. lifetein.com [lifetein.com]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of SMCC in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the common organic solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). SMCC is a widely utilized heterobifunctional crosslinker in bioconjugation, antibody-drug conjugate (ADC) development, and various proteomics applications. A thorough understanding of its solubility characteristics is critical for the successful design and execution of experimental protocols.

Quantitative Solubility Data

The solubility of SMCC in DMSO has been experimentally determined. While specific quantitative data for its solubility in DMF is not as readily available in the literature, both solvents are widely recommended for dissolving SMCC prior to its use in aqueous reaction buffers.

| Compound | Solvent | Solubility (at 25°C) | Molar Concentration | Notes |

| SMCC | DMSO | 67 mg/mL [1][2][3] | 200.4 mM [1][2][3] | It is recommended to use fresh, anhydrous DMSO as moisture can affect solubility.[3] |

| SMCC | DMF | Not explicitly stated in literature. | - | DMF is a recommended solvent for dissolving SMCC.[4][5][6][7] For reference, a related compound, DM1-SMCC, is soluble in DMF at approximately 16 mg/mL. |

Experimental Protocols and Usage

SMCC is not soluble in water and therefore requires dissolution in an organic solvent like DMSO or DMF before being introduced to an aqueous environment for bioconjugation reactions.[4][5][7]

General Protocol for Preparing an SMCC Stock Solution:

-

Solvent Selection : Choose high-purity, anhydrous DMSO or DMF. The presence of water can lead to the hydrolysis of the NHS ester moiety of SMCC.

-

Weighing : Accurately weigh the desired amount of SMCC powder.

-

Dissolution : Add the appropriate volume of DMSO or DMF to the SMCC powder to achieve the desired stock concentration. For instance, to prepare a 200.4 mM stock solution in DMSO, add approximately 14.9 µL of DMSO for every 1 mg of SMCC.

-

Mixing : Gently vortex or pipette the solution up and down to ensure the SMCC is completely dissolved.

-

Storage : For short-term storage, stock solutions in anhydrous DMSO can be kept at 4°C, protected from moisture.[8] However, it is highly recommended to prepare fresh solutions immediately before use, as the reactivity of the crosslinker can diminish over time.[4]

Use in Aqueous Reactions:

After preparing the stock solution in DMSO or DMF, it can be added to the aqueous reaction buffer containing the amine-containing molecule (e.g., a protein or antibody). It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is low, typically below 10%, to avoid denaturation of proteins and maintain their solubility.[4][5][7]

Experimental Workflow: Two-Step Bioconjugation

SMCC is frequently employed in a two-step reaction to link an amine-containing molecule to a sulfhydryl-containing molecule. This approach provides greater control over the conjugation process and minimizes the formation of unwanted homodimers.

Caption: Two-step bioconjugation workflow using SMCC.

Signaling Pathways

SMCC itself is not directly involved in signaling pathways. Instead, it is a tool used to create conjugates that can be used to study or modulate signaling pathways. For example, an antibody-drug conjugate created using SMCC could be used to deliver a cytotoxic drug to a cancer cell that expresses a specific surface receptor, thereby inducing apoptosis through an intracellular signaling cascade. The design of such a study would involve a deep understanding of the target signaling pathway, but the role of SMCC is in the synthesis of the tool rather than direct participation in the biological signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. store.sangon.com [store.sangon.com]

- 6. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. store.sangon.com [store.sangon.com]

- 8. SMCC, Water-Soluble CAS 92921-24-9 | 573115 [merckmillipore.com]

The Pivotal Role of Spacer Arm Length and SMCC in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise and stable linkage of molecules is paramount. The heterobifunctional crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), has emerged as a cornerstone reagent in this field. Its unique chemical architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, enables the covalent conjugation of biomolecules with high specificity and stability.[1][2][3] A critical, yet often nuanced, aspect of SMCC and its derivatives is the length of the spacer arm, which dictates the distance between the conjugated molecules and significantly influences the properties and efficacy of the final bioconjugate.

This technical guide provides an in-depth exploration of SMCC, focusing on the significance of its spacer arm length in the context of bioconjugation for drug development. We will delve into the quantitative aspects of various SMCC-based crosslinkers, provide detailed experimental protocols for their use, and visualize key processes to facilitate a comprehensive understanding for researchers at the forefront of biologic drug innovation.

The Significance of SMCC in Bioconjugation

SMCC's prominence in bioconjugation stems from its heterobifunctional nature, allowing for a controlled, two-step conjugation process.[1][4] This is particularly advantageous in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The NHS ester of SMCC reacts with primary amines, such as the lysine residues on an antibody, at a pH of 7-9 to form a stable amide bond.[1][2] Subsequently, the maleimide group reacts with sulfhydryl groups, often introduced onto the drug molecule, at a pH of 6.5-7.5 to form a stable thioether bond.[1][2]

A key feature of SMCC is the cyclohexane ring within its spacer arm. This ring structure confers increased stability to the maleimide group, reducing its susceptibility to hydrolysis compared to linear spacer arms.[1][2] This enhanced stability is crucial for the two-step conjugation protocol, as it allows for the purification of the maleimide-activated antibody intermediate before the addition of the sulfhydryl-containing drug. This controlled approach minimizes the formation of undesirable homodimers and other impurities.[1][4]

The Critical Role of the Spacer Arm

The spacer arm of a crosslinker is the molecular chain that connects the two reactive ends. Its length and chemical composition are critical determinants of the final conjugate's properties.

-

Steric Hindrance: A longer spacer arm can help to overcome steric hindrance between large biomolecules, such as an antibody and an enzyme or a drug payload. This can lead to higher conjugation efficiency and preserve the biological activity of the conjugated molecules.

-

Solubility: The hydrophobicity or hydrophilicity of the spacer arm can influence the solubility of the resulting bioconjugate. SMCC itself is hydrophobic and not readily soluble in water, requiring the use of organic solvents like DMSO or DMF.[5][6] To address this, derivatives such as Sulfo-SMCC, which includes a sulfonate group, and the SM(PEG)n series, which incorporate polyethylene glycol (PEG) chains, have been developed to increase water solubility.[7][8] Increased hydrophilicity can also reduce aggregation of the ADC.[8]

-

Biological Activity: The distance between the antibody and the drug in an ADC, dictated by the spacer arm length, can impact the drug's ability to reach its intracellular target after the ADC is internalized by a cancer cell. The optimal spacer length is often determined empirically for each specific ADC to maximize its therapeutic efficacy.

Quantitative Data on SMCC and its Derivatives

The choice of crosslinker is a critical step in the design of a bioconjugate. The following table summarizes the key quantitative data for SMCC and several of its commonly used derivatives, highlighting the differences in their spacer arm lengths.

| Crosslinker | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Key Features |

| SMCC | 8.3[2][3][9][10] | 334.32[2][10] | No[2] | Cyclohexane ring for maleimide stability. |

| Sulfo-SMCC | 8.3[1][9][11] | 436.37 | Yes[11] | Water-soluble version of SMCC. |

| LC-SMCC | 16.2[12][13][14] | 447.48[13][14] | No[13] | Longer spacer arm to reduce steric hindrance. |

| SM(PEG)2 | 17.6[15] | 524.51 | Yes[7] | PEG spacer for increased hydrophilicity and flexibility. |

| SM(PEG)4 | 24.7 | 612.62 | Yes[7] | Longer PEG spacer for enhanced solubility. |

| SM(PEG)6 | 32.5[12] | 700.72 | Yes[7] | Further increased spacer length and hydrophilicity. |

| SM(PEG)8 | 39.6 | 788.82 | Yes[7] | Extended PEG spacer for specific applications. |

| SM(PEG)12 | 53.4[16] | 964.02 | Yes[7] | Long PEG spacer for maximum separation. |

| SM(PEG)24 | 95.2 | 1404.53 | Yes[7] | Very long PEG spacer for specialized constructs. |

Experimental Protocols

Detailed Methodology for a Two-Step SMCC Conjugation of an Antibody to a Drug

This protocol outlines a general procedure for conjugating a sulfhydryl-containing drug to an antibody using SMCC. Empirical optimization is often necessary for specific antibody-drug combinations.[4][5][6]

Materials:

-

Antibody (Protein-NH2) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

-

Sulfhydryl-containing drug (Drug-SH)

-

SMCC crosslinker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting columns

-

Quenching solution (e.g., cysteine or 2-mercaptoethanol)

Procedure:

-

Preparation of Reagents:

-

Allow the SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]

-

Prepare a stock solution of SMCC in anhydrous DMSO or DMF immediately before use. For example, dissolve 4.5 mg of SMCC in 1 mL of DMSO to make a 10 mM solution.[6] Do not store the reconstituted SMCC solution.[6]

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

-

Step 1: Activation of the Antibody with SMCC

-

The molar excess of SMCC to antibody depends on the antibody concentration. For protein concentrations of 1-4 mg/mL, a 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess (40-80 fold) may be required.[5]

-

Add the calculated volume of the SMCC stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[5]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5][6][17]

-

-

Removal of Excess SMCC:

-

Immediately after the incubation, remove the excess, non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with the sulfhydryl groups of the drug in an uncontrolled manner.

-

-

Step 2: Conjugation of the Maleimide-Activated Antibody to the Sulfhydryl-Containing Drug

-

Immediately combine the desalted, maleimide-activated antibody with the sulfhydryl-containing drug. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized empirically.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4][6]

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide groups.

-

-

Purification of the Antibody-Drug Conjugate:

-

Purify the resulting ADC from excess drug and other reaction components using techniques such as size-exclusion chromatography (SEC) or dialysis.

-

Methodology for Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful analytical technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.[18][19][20] The principle of HIC is based on the separation of molecules according to their hydrophobicity. Since the drug payloads are often hydrophobic, ADCs with different numbers of conjugated drugs will exhibit different hydrophobicities and can be separated by HIC.[20]

Materials:

-

ADC sample

-

HIC column

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[21]

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[21]

Procedure:

-

Sample Preparation:

-

Adjust the ADC sample to the initial high salt concentration of the mobile phase to ensure binding to the column.

-

-

Chromatographic Separation:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the bound ADC species using a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B. The ADC species with lower DARs (less hydrophobic) will elute first, followed by the species with higher DARs (more hydrophobic).

-

-

Data Analysis:

-

The resulting chromatogram will show a series of peaks, each corresponding to an ADC species with a specific number of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).

-

The area under each peak can be integrated to determine the relative abundance of each DAR species.

-

The average DAR of the ADC preparation can be calculated from the weighted average of the peak areas.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Conclusion

The selection of an appropriate crosslinker is a pivotal decision in the development of bioconjugates, with profound implications for the stability, efficacy, and manufacturability of the final product. SMCC and its derivatives offer a versatile and robust platform for the conjugation of biomolecules, particularly in the burgeoning field of antibody-drug conjugates. The stability imparted by the cyclohexane ring and the ability to modulate spacer arm length and hydrophilicity through various derivatives provide researchers with a powerful toolkit to optimize their bioconjugation strategies. A thorough understanding of the principles outlined in this guide, from the fundamental chemistry of SMCC to the practical considerations of experimental design and characterization, will empower scientists and drug developers to harness the full potential of this important class of crosslinkers in their pursuit of novel and effective therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Pierce SMCC | LabX.com [labx.com]

- 3. medkoo.com [medkoo.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfo-SMCC, amine-to-sulfhydryl crosslinking agent (CAS 92921-24-9) | Abcam [abcam.com]

- 10. SMCC/Maleimidocyclohexane NHS [nanocs.net]

- 11. Thermo Scientific Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh Format 10 x 2 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 12. LC-SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)) 50 mg [thermofisher.com]

- 13. fishersci.ca [fishersci.ca]

- 14. Thermo Scientific LC-SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 15. SMPEG2 | AAT Bioquest [aatbio.com]

- 16. fishersci.ca [fishersci.ca]

- 17. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. agilent.com [agilent.com]

- 21. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Key Applications of SMCC in Bioconjugation

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker pivotal in the field of bioconjugation.[1] Its unique chemical architecture, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, enables the covalent linkage of amine- and sulfhydryl-containing molecules with high specificity and efficiency.[1] This guide provides a comprehensive overview of the core applications of SMCC, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.

Mechanism of Action

SMCC's utility stems from its two distinct reactive moieties. The NHS ester forms a stable amide bond by reacting with primary amines (e.g., the side chain of lysine residues in proteins) at a pH range of 7.0-9.0.[1] The maleimide group, on the other hand, specifically reacts with sulfhydryl groups (e.g., from cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[1] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.[2][3] The cyclohexane ring in SMCC's spacer arm enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature, which is a significant advantage.[1][4]

Caption: General reaction scheme of a two-step bioconjugation using SMCC.

Key Applications of SMCC

Antibody-Drug Conjugates (ADCs)

SMCC is a cornerstone in the development of ADCs, a powerful class of targeted cancer therapeutics.[5][6] In this application, SMCC links a potent cytotoxic drug (payload) to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The resulting ADC can selectively deliver the payload to cancer cells, minimizing systemic toxicity.[6][7] The stability of the thioether bond formed by the maleimide group is crucial for preventing premature drug release in circulation.[5][8] Ado-trastuzumab emtansine (Kadcyla®) is a notable example of an ADC that utilizes an SMCC-based linker.[5]

Protein-Protein and Hapten-Carrier Conjugation

SMCC is widely used to create well-defined protein-protein conjugates for various research and diagnostic applications.[4][9] This includes the preparation of antibody-enzyme conjugates for immunoassays like ELISA.[2][9] The two-step reaction protocol is advantageous as it prevents the self-polymerization of the proteins.[3] Similarly, SMCC is employed to conjugate hapten molecules (small molecules that elicit an immune response only when attached to a large carrier) to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) for antibody production.[1][9]

Immobilization of Biomolecules on Surfaces

Covalent immobilization of proteins and other biomolecules onto surfaces is essential for developing biosensors, microarrays, and affinity chromatography matrices.[10] SMCC facilitates this by first reacting with an amine-functionalized surface, followed by the specific capture of a sulfhydryl-containing biomolecule. This oriented coupling can enhance the functional activity of the immobilized protein compared to random attachment methods.

Quantitative Data Summary

The efficiency and success of SMCC-mediated bioconjugation depend on several key parameters. The following table summarizes the critical quantitative data for experimental design.

| Parameter | Value/Range | Notes |

| NHS Ester Reaction pH | 7.0 - 9.0 | Rate of hydrolysis of the NHS ester increases with pH.[1] |

| Maleimide Reaction pH | 6.5 - 7.5 | Maleimide group stability decreases at pH > 7.5 due to hydrolysis.[1] |

| Optimal Conjugation pH | 7.2 - 7.5 | A good compromise for both reaction steps when performed sequentially.[1][4] |

| Spacer Arm Length | 8.3 Å | The distance between the conjugated molecules.[11] |

| Molar Excess of SMCC | 5- to 80-fold | Highly dependent on the concentration of the amine-containing protein.[1][4][9] |

| 5- to 10-fold | For protein concentrations of 5–10 mg/mL.[1][4][9] | |

| 20-fold | For protein concentrations of 1–4 mg/mL.[1][4][9] | |

| 40- to 80-fold | For protein concentrations < 1 mg/mL.[1][4][9] | |

| Reaction Time (Amine) | 30 min - 2 hours | 30 minutes at room temperature or 2 hours at 4°C is typical.[9] |

| Reaction Time (Sulfhydryl) | 30 min - 2 hours | 30 minutes at room temperature or 2 hours at 4°C is generally sufficient.[9] |

| SMCC Solubility | Water-insoluble | Must be dissolved in an organic solvent like DMSO or DMF first.[9] |

Detailed Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing drug to an antibody.

Materials:

-

Antibody (Protein-NH2) in a non-amine containing buffer (e.g., PBS).

-

Thiol-containing drug (Molecule-SH).

-

SMCC Crosslinker.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[4]

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).[9]

Methodology:

-

Antibody Preparation: Prepare the antibody solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.[4][9]

-

SMCC Preparation: Immediately before use, allow the SMCC vial to equilibrate to room temperature.[11] Prepare a 20 mM solution of SMCC by dissolving it in DMSO or DMF.[9]

-

Antibody Activation: Add the appropriate molar excess of the SMCC solution to the antibody solution. For an antibody at 5 mg/mL, a 5- to 10-fold molar excess is recommended.[4][9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

-

Removal of Excess SMCC: Remove the non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[9][11] This yields the maleimide-activated antibody.

-

Conjugation: Immediately add the thiol-containing drug to the purified maleimide-activated antibody. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

-

Final Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[4][9]

-

Purification: The final ADC can be purified from excess drug and byproducts using techniques like dialysis, size-exclusion chromatography (SEC), or another desalting column.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. m.youtube.com [m.youtube.com]